Verrillin Verrillin Verrillin is a natural product found in Antillogorgia bipinnata with data available.
Brand Name: Vulcanchem
CAS No.:
VCID: VC1883670
InChI: InChI=1S/C20H24O8/c1-7-5-19-14-12-11(6-18(14,3)23)25-17(22)13(12)10(27-19)4-9-8(2)16(21)26-15(9)20(7,24)28-19/h5,8-15,23-24H,4,6H2,1-3H3/t8-,9-,10+,11-,12+,13-,14-,15-,18+,19-,20-/m0/s1
SMILES:
Molecular Formula: C20H24O8
Molecular Weight: 392.4 g/mol

Verrillin

CAS No.:

Cat. No.: VC1883670

Molecular Formula: C20H24O8

Molecular Weight: 392.4 g/mol

* For research use only. Not for human or veterinary use.

Verrillin -

Specification

Molecular Formula C20H24O8
Molecular Weight 392.4 g/mol
IUPAC Name (1S,4S,5S,8S,9S,11R,12R,15S,17R,18S,20S)-4,17-dihydroxy-3,8,17-trimethyl-6,14,19,21-tetraoxahexacyclo[9.7.1.11,4.112,15.05,9.018,20]henicos-2-ene-7,13-dione
Standard InChI InChI=1S/C20H24O8/c1-7-5-19-14-12-11(6-18(14,3)23)25-17(22)13(12)10(27-19)4-9-8(2)16(21)26-15(9)20(7,24)28-19/h5,8-15,23-24H,4,6H2,1-3H3/t8-,9-,10+,11-,12+,13-,14-,15-,18+,19-,20-/m0/s1
Standard InChI Key YJMXTIIUVZBPPQ-CRVPYZTRSA-N
Isomeric SMILES C[C@H]1[C@@H]2C[C@@H]3[C@H]4[C@H]5[C@H](C[C@@]([C@H]5[C@]6(O3)C=C([C@@]([C@H]2OC1=O)(O6)O)C)(C)O)OC4=O
Canonical SMILES CC1C2CC3C4C5C(CC(C5C6(O3)C=C(C(C2OC1=O)(O6)O)C)(C)O)OC4=O

Introduction

Chemical Structure and Properties

Molecular Composition and Identity

Verrillin is represented by the molecular formula C₂₀H₂₄O₈ with a molecular weight of 392.4 g/mol . Its IUPAC name is (1S,4S,5S,8S,9S,11R,12R,15S,17R,18S,20S)-4,17-dihydroxy-3,8,17-trimethyl-6,14,19,21-tetraoxahexacyclo[9.7.1.1¹,⁴.1¹²,¹⁵.0⁵,⁹.0¹⁸,²⁰]henicos-2-ene-7,13-dione . This lengthy systematic name reflects the compound's complex polycyclic structure with multiple stereocenters and functional groups.

Physical and Chemical Properties

PropertyValueMethod/Reference
Molecular Weight392.4 g/molComputed by PubChem 2.1
XLogP3-AA-0.3Computed by XLogP3 3.0
Hydrogen Bond Donor Count2Computed by Cactvs 3.4.8.18
Hydrogen Bond Acceptor Count8Computed by Cactvs 3.4.8.18
Rotatable Bond Count0Computed by Cactvs 3.4.8.18
Exact Mass392.14711772 DaComputed by PubChem 2.1

The compound is characterized by its relatively high oxygen content, with eight oxygen atoms present in its structure, contributing to its moderately hydrophilic nature as indicated by its slightly negative XLogP3 value of -0.3 . The absence of rotatable bonds indicates a rigid structure, which is consistent with its polycyclic nature.

Structural Features

Verrillin possesses a complex hexacyclic structure based on a modified cembrane skeleton. Its core structure includes a unique oxidative ring contraction across the C7 and C11 positions of the original 14-membered cembrane ring, resulting in what is known as the verrillane core . This structural transformation represents a key biosynthetic step that distinguishes verrillin from its cembrane precursors.

The compound contains multiple stereocenters, with a specific (1S,4S,5S,8S,9S,11R,12R,15S,17R,18S,20S) stereochemical configuration that plays a crucial role in its three-dimensional structure and potentially in its biological activities . The molecule also features two hydroxyl groups at positions C4 and C17, contributing to its hydrogen bonding capabilities .

Biosynthetic Origins and Natural Occurrence

Natural Sources

Verrillin has been reported in the gorgonian octocoral Antillogorgia bipinnata, a marine invertebrate found in Caribbean waters . Like many other complex marine natural products, verrillin is produced in relatively small quantities, which presents challenges for both isolation and bioactivity studies.

Biosynthetic Pathway

The biosynthesis of verrillin and related polycyclic diterpenes is believed to begin with the synthesis of cembrane precursors from geranylgeranyl diphosphate (GGPP) . The cembrane skeleton undergoes various oxidative modifications to produce furanobutenolide-based cembrane intermediates such as bipinnatin J (5) and bipinnatin G (6) .

The transformation of these furanobutenolide cembranes into verrillin involves a key oxidative ring contraction across the C7 and C11 positions, leading to the formation of the verrillane carbon skeleton . This process represents a crucial branch point in the biosynthesis of various polycyclic diterpenes from common cembrane precursors.

Table 2: Biosynthetic Relationship Between Verrillin and Related Compounds

CompoundSkeleton TypeKey Structural Transformation
Bipinnatin JFuranocembranePrecursor with 14-membered ring
VerrillinVerrillaneRing contraction across C7-C11
BielschowskysinBielschowskyaneAdditional ring contraction across C6-C12
PlumarellidePlumaraneAdditional ring contraction across C6-C14

Synthetic Studies Toward Verrillin

Synthetic Challenges

The complex structure of verrillin presents significant challenges for total synthesis, including its polycyclic framework, multiple stereocenters, and densely functionalized core. These challenges have driven synthetic chemists to develop innovative approaches for constructing the verrillin skeleton.

Synthesis of Furanoverrillin

One of the most significant advances in the synthetic studies of verrillin is the stereoselective synthesis of furanoverrillin (5), a highly functionalized core of verrillin, reported by researchers in 2013 . This approach represents a critical step toward the total synthesis of verrillin and related compounds.

The synthetic strategy involved constructing a bicyclic lactone (17) prior to performing a 10-membered ring macrocyclization . This approach allowed for the efficient assembly of the complex polycyclic framework while maintaining control over the stereochemistry of the multiple chiral centers.

Key Synthetic Transformations

During the synthesis of furanoverrillin, researchers observed that the presence of a C4 methyl group on the furan ring significantly increased its susceptibility to oxidative decomposition . This observation has important implications for understanding the role of the C4 methyl group in the oxidative rearrangements that lead to the diverse array of polycyclic cembranes found in nature.

The macrocyclization step in the synthesis proved challenging, with modest yields reported in converting intermediates 22a and 22b to 24a and 5, respectively . The researchers found that changing the solvent from THF to DMF greatly improved the reaction outcome, affording furanoverrillin (5) together with its C13 α-isomer 24a in a combined yield of 30% .

Table 3: Key Synthetic Transformations in the Synthesis of Furanoverrillin

TransformationStarting MaterialProductConditionsYield
MacrocyclizationCompounds 22a and 22bFuranoverrillin (5) and its C13 α-isomer 24aDMF30% combined yield
DeoxygenationCompounds 5 and 24aDeoxygenated products 30a and 30bTriethylsilane, trifluoroacetic acid~40%
MOM DeprotectionCompounds 30a and 30bAlcohols 32a and 32bAcid-induced, microwave conditions72% average

The synthesis of furanoverrillin represents a significant achievement, producing the entire carbon framework of verrillin and allowing for further functionalization toward the natural product and structurally related compounds .

CompoundStructural Relationship to VerrillinReported Bioactivities
BielschowskysinShares verrillane core with additional C6-C12 cyclizationAntimalarial activity against P. falciparum; Anticancer activity against lung and renal cancer cells
PlumarellideShares verrillane core with additional C6-C14 cyclizationModerate hemolytic activity in mice (50% hemolysis at 140 μM)
IneleganolideRelated polycyclic diterpeneCytotoxicity against P-388 cancer cells (ED₅₀ 3.82 μg/ml)
Verrillin-Not extensively studied

The structural similarities between verrillin and these bioactive compounds suggest that verrillin may also possess interesting biological properties, particularly in the areas of antimalarial, anticancer, or hemolytic activities.

Current Research and Future Directions

Future Research Opportunities

These gaps present several promising avenues for future research:

Table 5: Future Research Directions for Verrillin Studies

Research AreaSpecific ObjectivesPotential Impact
Total SynthesisComplete the total synthesis of verrillinEnable access to larger quantities for biological testing; allow for creation of structural analogs
Bioactivity StudiesComprehensive screening for antimalarial, anticancer, and other activitiesIdentify potential therapeutic applications
Biosynthetic StudiesElucidate the precise enzymatic pathways involved in verrillin biosynthesisEnable biomimetic synthesis approaches; inform bioprospecting efforts
Structure-Activity RelationshipsSystematic modification of the verrillin structure to identify pharmacophoresGuide the development of simplified analogs with improved properties

Recent advances in synthetic methodology, particularly the successful synthesis of the furanoverrillin core, provide a solid foundation for future efforts toward the total synthesis of verrillin . Similarly, the increasing interest in marine natural products as sources of novel pharmaceuticals creates a favorable environment for expanded biological studies of verrillin and related compounds.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator